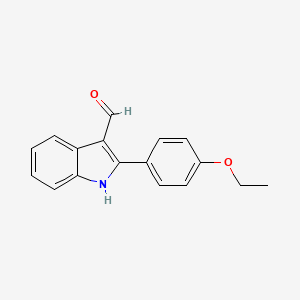

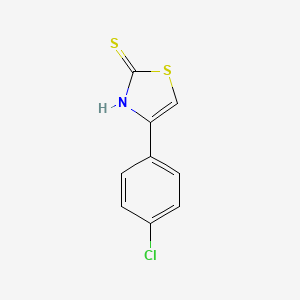

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde” is a unique chemical with the empirical formula C16H15NO1. It is provided by Sigma-Aldrich as part of a collection of unique chemicals1. However, Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde”. However, indole derivatives are known to be synthesized through various methods, including heterocyclization of different substrates2.Molecular Structure Analysis

The molecular structure of “2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde” is not directly available. However, related compounds have been structurally characterized by single-crystal X-ray diffraction3.Chemical Reactions Analysis

Specific chemical reactions involving “2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde” are not readily available. However, indole derivatives are known to undergo a variety of chemical reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde” are not directly available. However, related compounds have been characterized by FTIR, 1H NMR, 13C NMR techniques, and elemental analysis5.Wissenschaftliche Forschungsanwendungen

DNA Binding Studies

One notable application of derivatives of 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde is in the study of DNA binding properties. Clark et al. (1998) synthesized a compound from 2-(4-ethoxyphenyl)-1H-indole-6-carbaldehyde and evaluated it as a DNA ligand. This research aimed at understanding the interactions between small molecules and DNA, which is crucial for the development of new therapeutic agents targeting genetic material (Clark et al., 1998).

Gold-Catalyzed Cycloisomerizations

Another significant application involves the gold(I)-catalyzed cycloisomerization of related compounds to produce 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. Kothandaraman et al. (2011) reported that this method is operationally simple and efficient, offering good to excellent yields for a variety of substrates. The process involves activation of the alkyne moiety by a gold(I) catalyst, leading to the formation of valuable indole derivatives through a series of intramolecular transformations (Kothandaraman et al., 2011).

Green Nanocatalyzed Synthetic Routes

Madan (2020) discussed the use of indole-3-carbaldehyde, a related compound, in green and sustainable nanocatalyzed synthetic routes for Knoevenagel condensation. This approach not only offers excellent yields and short reaction times but also aligns with environmental and economic considerations. Such methodologies are crucial for developing efficient and eco-friendly synthetic processes in organic chemistry (Madan, 2020).

Antitumor and Antimicrobial Activities

The derivatives of 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde have also been explored for their antitumor and antimicrobial activities. For instance, Kaufmann et al. (2007) synthesized 2-phenylindole-3-carbaldehydes and evaluated their activity against breast cancer cells. They discovered that certain derivatives strongly inhibit the growth of these cells, providing insights into the design of new anticancer agents (Kaufmann et al., 2007).

Synthesis of Complex Molecules

Lastly, the synthesis of complex molecules like semicarbazato complexes of oxotungsten(VI) showcases the utility of 3-indole carbaldehyde derivatives in preparing compounds with potential applications in material science and catalysis. Kanoongo et al. (1990) detailed the preparation and characterization of such complexes, demonstrating the versatility of indole derivatives in synthetic chemistry (Kanoongo et al., 1990).

Safety And Hazards

The safety and hazards of “2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde” are not directly available. However, Sigma-Aldrich mentions that the product is sold “as-is” and does not provide any warranty with respect to the product1.

Zukünftige Richtungen

The future directions for “2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde” are not directly available. However, indole derivatives have been found to have diverse biological activities and have immense potential to be explored for new therapeutic possibilities6.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-20-13-9-7-12(8-10-13)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWYBAQUMOIRFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,4,4-Trifluoro-3-oxobut-1-enyl)amino]benzoic acid](/img/structure/B1350263.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350270.png)

![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)